molecular formula C11H12N2O4 B14930348 {[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid

{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid

Cat. No.: B14930348
M. Wt: 236.22 g/mol
InChI Key: OUYSUABJBDMSMZ-UHFFFAOYSA-N
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Description

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylacetic acid backbone with a methylamino and oxoacetyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID typically involves multiple steps, starting with the preparation of the phenylacetic acid derivative. The key steps include:

    Formation of the oxoacetyl intermediate: This involves the reaction of phenylacetic acid with an appropriate reagent to introduce the oxoacetyl group.

    Introduction of the methylamino group: This step involves the reaction of the oxoacetyl intermediate with a methylamine source under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid derivatives: Compounds with similar phenylacetic acid backbones but different functional groups.

    Amino acid derivatives: Compounds with similar amino and oxoacetyl groups but different core structures.

Uniqueness

2-{[2-(METHYLAMINO)-2-OXOACETYL]AMINO}-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-[[2-(methylamino)-2-oxoacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C11H12N2O4/c1-12-9(14)10(15)13-8(11(16)17)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14)(H,13,15)(H,16,17)

InChI Key

OUYSUABJBDMSMZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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